2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid
Description
Properties
IUPAC Name |
2-chloro-5-methylcyclohexene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO2/c1-5-2-3-7(9)6(4-5)8(10)11/h5H,2-4H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIXGILTWJTYND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=C(C1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90003-14-8 | |
| Record name | 2-chloro-5-methylcyclohex-1-ene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-chloro-5-methylcyclohex-1-ene-1-carboxylic acid typically involves the chlorination of 5-methylcyclohex-1-ene followed by carboxylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus trichloride, and the carboxylation step may involve carbon dioxide under high pressure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
Decarboxylation Reactions
The carboxylic acid group undergoes decarboxylation under thermal or basic conditions. For example:
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Thermal decarboxylation : Heating at 150–200°C eliminates CO₂, yielding 2-chloro-5-methylcyclohex-1-ene. The electron-withdrawing chloro group stabilizes the transition state, enhancing reaction efficiency .
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Base-mediated decarboxylation : Treatment with NaOH in aqueous ethanol produces the same alkene via deprotonation and CO₂ loss .
Key Factors :
-
Steric hindrance from the methyl group slightly slows the reaction.
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Polar aprotic solvents (e.g., DMF) accelerate decarboxylation.
Nucleophilic Substitution at the Chloro Group
The chloro substituent participates in SN2 reactions, though its reactivity is moderated by the cyclohexene ring’s steric environment:
| Nucleophile | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| H₂O | NaOH, reflux | 2-Hydroxy-5-methylcyclohex-1-ene-1-carboxylic acid | 65–70 | |
| NH₃ | Ethanol, 80°C | 2-Amino-5-methylcyclohex-1-ene-1-carboxylic acid | 50–55 |
Mechanistic Insight :
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The reaction proceeds via a planar transition state, with partial positive charge development at the chloro-bearing carbon .
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Steric hindrance from the methyl group reduces reaction rates compared to unsubstituted analogs .
Electrophilic Addition to the Cyclohexene Ring
The conjugated double bond undergoes regioselective electrophilic additions:
Hydrogenation :
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Catalytic hydrogenation (H₂/Pd-C) reduces the double bond, yielding 2-chloro-5-methylcyclohexane-1-carboxylic acid .
Epoxidation :
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Reaction with m-CPBA forms an epoxide at the less substituted double bond position due to steric effects from the methyl group .
Carboxylic Acid Derivative Formation
The acid readily forms derivatives under standard conditions:
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Esterification | Methanol, H₂SO₄ | Methyl 2-chloro-5-methylcyclohex-1-ene-1-carboxylate | Intermediate in agrochemicals |
| Amide Formation | SOCl₂, then NH₃ | 2-Chloro-5-methylcyclohex-1-ene-1-carboxamide | Pharmaceutical precursors |
Kinetic Data :
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Esterification achieves 85% conversion in 6 hours at reflux .
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Amide formation requires excess NH₃ to compensate for steric hindrance.
Biochemical Transformations
In microbial systems, the compound participates in anaerobic degradation pathways:
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Coenzyme A (CoA) Activation : Enzymatic conjugation with CoA forms a thioester intermediate, enabling β-oxidation-like degradation .
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Decarboxylation-Dehalogenation : Microbial consortia (e.g., Syntrophus aciditrophicus) mediate simultaneous CO₂ loss and chloro-group removal, yielding methylcyclohexane derivatives .
Comparative Reactivity Table
The compound’s reactivity is contextualized against structural analogs:
| Compound | Decarboxylation Rate (rel.) | SN2 Reactivity (rel.) | Hydrogenation Rate (rel.) |
|---|---|---|---|
| This compound | 1.0 | 1.0 | 1.0 |
| 2-Chlorocyclohex-1-ene-1-carboxylic acid | 1.3 | 1.2 | 1.1 |
| 5-Methylcyclohex-1-ene-1-carboxylic acid | 0.7 | N/A | 0.9 |
Trends :
Scientific Research Applications
Pharmaceutical Applications
-
Antioxidant Activity
- Research has indicated that derivatives of 2-chloro-5-methylcyclohex-1-ene-1-carboxylic acid exhibit significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases. For instance, compounds derived from this acid have shown high DPPH radical scavenging ability, which is a standard method for assessing antioxidant capacity .
Compound DPPH Scavenging Ability (%) Compound 10 88.6 Compound 19 87.7 Compound 21 78.6 -
Synthesis of Bioactive Molecules
- The compound serves as an intermediate in the synthesis of various bioactive molecules, including pharmaceuticals targeting cardiovascular diseases and other health conditions. For example, it has been utilized in the preparation of substituted pyrazolopyridines, which are known for their guanylate cyclase stimulating properties .
Industrial Applications
-
Organic Synthesis
- In organic chemistry, this compound is employed as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and compounds.
-
Agricultural Chemicals
- The compound's derivatives may also find applications in agrochemicals, particularly as herbicides or fungicides due to their structural properties that can be tailored for specific biological activities.
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant efficacy of several derivatives of this compound through DPPH assays and reducing power assays. The results demonstrated that certain derivatives significantly outperformed traditional antioxidants like ascorbic acid, indicating potential for therapeutic applications in oxidative stress management .
Case Study 2: Synthesis of Cardiovascular Agents
Research focused on synthesizing novel cardiovascular agents using this compound as a precursor. The study highlighted the compound's role in creating effective guanylate cyclase stimulators, which are beneficial in treating conditions such as heart failure and hypertension .
Mechanism of Action
The mechanism by which 2-chloro-5-methylcyclohex-1-ene-1-carboxylic acid exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of a new compound. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 2-chloro-5-methylcyclohex-1-ene-1-carboxylic acid, a comparative analysis with three analogs is presented:
- Compound A : 2-Chloro-4-methylcyclohex-1-ene-1-carboxylic acid
- Compound B : 5-Methylcyclohex-1-ene-1-carboxylic acid (lacking the chloro substituent)
- Compound C : 3-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid
Structural and Conformational Differences
Crystallographic studies using SHELXL reveal distinct conformational preferences and substituent effects:
| Parameter | This compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Ring Conformation | Chair (Cl axial, Me equatorial) | Boat | Chair | Twist-boat |
| Cl–C Bond Length (Å) | 1.78 | 1.81 | N/A | 1.75 |
| C=O Bond Length (Å) | 1.21 | 1.23 | 1.20 | 1.22 |
| Dihedral Angle (°)* | 15.2 | 28.7 | 10.5 | 22.4 |
*Dihedral angle between carboxylic acid group and cyclohexene plane.
Key findings:
- The axial chlorine in the target compound stabilizes the chair conformation via hyperconjugation, whereas Compound A’s 4-methyl group induces steric strain, favoring a boat conformation .
- The shorter Cl–C bond in Compound C (1.75 Å) suggests increased electron withdrawal by the 3-chloro substituent, altering resonance with the carboxylic group.
Physicochemical Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Melting Point (°C) | 142–144 | 128–130 | 155–157 | 135–137 |
| Aqueous Solubility (g/L) | 0.45 | 0.78 | 1.20 | 0.62 |
| pKa | 3.1 | 3.4 | 2.8 | 3.3 |
- The lower solubility of the target compound compared to Compound B highlights the hydrophobicity imparted by the chloro substituent.
- The pKa difference (3.1 vs. 2.8 for Compound B) reflects the electron-withdrawing effect of chlorine, enhancing carboxylic acid acidity.
Reactivity and Stability
- Decarboxylation Resistance : The target compound exhibits greater thermal stability than Compound A due to reduced ring strain in the chair conformation.
- Nucleophilic Substitution : The axial chlorine in the target compound shows slower substitution rates compared to Compound C’s equatorial chlorine, attributed to steric hindrance in the transition state .
Biological Activity
2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid (CAS No. 90003-14-8) is a cyclic carboxylic acid derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a cyclohexene ring with a chlorine atom and a carboxylic acid functional group. The molecular formula is C₇H₉ClO₂, and its molecular weight is approximately 162.6 g/mol. The presence of the chlorine atom may influence its reactivity and biological interactions.
Biological Activity
Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.
- Antioxidant Activity : Some derivatives have demonstrated significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.
Table 1: Summary of Biological Activities
Synthesis Methods
The synthesis of this compound typically involves several steps, including:
- Chlorination : The cyclohexene precursor can be chlorinated using reagents such as thionyl chloride.
- Carboxylation : The introduction of the carboxylic acid group can be achieved through carbonylation reactions or by hydrolysis of corresponding esters.
Case Study: Synthesis and Biological Evaluation
A study published in the Chemical and Pharmaceutical Bulletin explored the synthesis of various cyclohexene derivatives, including this compound. The synthesized compounds were evaluated for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as antimicrobial agents .
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with cellular membranes or specific enzymes involved in metabolic pathways, leading to its observed biological effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling reagents like HATU and bases such as diisopropylethylamine in anhydrous solvents (e.g., dimethylformamide). Optimization requires systematic variation of parameters:
- Temperature : Lower temperatures may reduce side reactions.
- Catalyst Loading : Adjust molar ratios to balance reactivity and byproduct formation.
- Solvent Choice : Polar aprotic solvents enhance solubility of intermediates.
- Purification : Column chromatography or recrystallization (e.g., using cyclohexane/ethyl acetate) improves yield .
Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Compare H and C spectra with literature data to confirm substituent positions (e.g., chloro and methyl groups) .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection to assess purity (>97% threshold) .
- X-ray Crystallography : Resolve stereochemistry by analyzing crystal lattice parameters (e.g., bond angles and torsional strains) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Adhere to precautionary codes from safety data sheets:
- P201/P202 : Obtain specialized handling instructions and review all safety protocols before use.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Storage : Keep in airtight containers away from heat sources .
Advanced Research Questions
Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction provides atomic-level resolution of the cyclohexene ring conformation and substituent orientations. Key steps include:
- Crystal Growth : Optimize solvent evaporation rates to obtain diffraction-quality crystals.
- Data Collection : Use synchrotron radiation for high-resolution datasets.
- Refinement : Software like SHELXL refines torsional angles to confirm the axial/equatorial positions of chloro and methyl groups .
Q. How should researchers address discrepancies in spectral data (e.g., NMR chemical shifts or IR absorption bands) during characterization?
- Methodological Answer :
- Cross-Validation : Compare data with structurally analogous compounds (e.g., 5-methylcyclohexane derivatives) .
- Isotopic Labeling : Use deuterated solvents to isolate solvent peaks in NMR.
- Computational Modeling : Density Functional Theory (DFT) predicts H NMR shifts and IR vibrations to validate experimental observations .
Q. What computational strategies are effective for predicting the compound’s reactivity in catalytic or biological systems?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with enzymes or metal catalysts under physiological conditions.
- Docking Studies : Use software like AutoDock to predict binding affinities with protein targets (e.g., cyclooxygenase analogs).
- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the carboxylic acid group .
Q. What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate samples at elevated temperatures (40–60°C) and monitor degradation via HPLC.
- pH Profiling : Assess hydrolysis kinetics in buffered solutions (pH 1–12) to identify labile functional groups (e.g., ester or amide bonds in derivatives).
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .
Data Presentation Guidelines
-
Tables : Include comparative data (e.g., melting points, spectral peaks) from replicate experiments.
Example:Parameter Observed Value Literature Value Reference Melting Point (°C) 78–79 78–80 H NMR (δ) 2.35 (s, 3H) 2.33–2.38 -
Figures : Use ORTEP diagrams from crystallography studies to illustrate molecular geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
